molecular formula C7H11N3O3S B8728936 4-(1H-imidazol-1-ylsulfonyl)morpholine

4-(1H-imidazol-1-ylsulfonyl)morpholine

Cat. No.: B8728936
M. Wt: 217.25 g/mol
InChI Key: DAXZJFWDADBUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-ylsulfonyl)morpholine is a synthetic compound featuring a morpholine ring connected to a 1H-imidazole group via a sulfonyl (-SO₂-) linker. The sulfonyl group imparts distinct electronic and steric properties compared to other linkages (e.g., carbonyl or direct bonds). Morpholine-imidazole hybrids are of interest in medicinal chemistry due to the pharmacophoric roles of both moieties: morpholine enhances solubility, while imidazole contributes to hydrogen bonding and metal coordination .

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

4-imidazol-1-ylsulfonylmorpholine

InChI

InChI=1S/C7H11N3O3S/c11-14(12,10-2-1-8-7-10)9-3-5-13-6-4-9/h1-2,7H,3-6H2

InChI Key

DAXZJFWDADBUOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-ylsulfonyl)morpholine typically involves the reaction of imidazole-1-sulfonyl azide with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the reagents and products. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent . This reagent is known for its stability and efficiency in transferring diazo groups to primary amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing the risks associated with handling potentially explosive reagents .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Morpholine-Imidazole Derivatives

Compound Name Molecular Formula Molecular Weight Functional Group/Linkage Substituents Melting Point (°C) Key References
4-(1H-Imidazol-1-ylsulfonyl)morpholine C₇H₁₁N₃O₃S 233.25* Sulfonyl (-SO₂-) None N/A Hypothetical
4-(1H-Imidazole-1-carbonyl)morpholine C₈H₁₁N₃O₂ 181.19 Carbonyl (-CO-) None N/A
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine C₁₂H₁₅N₃O 217.27 Direct bond Benzoimidazole, methyl Not reported
Morpholine, 4-[(2-methyl-1H-imidazol-1-yl)methyl]- C₉H₁₅N₃O 199.24 Methylene (-CH₂-) Methylimidazole Not reported
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole C₁₉H₁₇N₃O 303.36 Indole-imidazole hybrid Methoxybenzyl 159–160

*Hypothetical molecular weight based on sulfonyl group addition.

Functional Group Impact on Properties

  • Sulfonyl vs. This could influence pharmacokinetics, such as membrane permeability and metabolic stability .
  • Direct Bonding vs. Linkers : Compounds like 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine lack a linker, reducing conformational flexibility but increasing steric bulk, which may affect target binding.

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